5C-aglycone
5C-aglycone
5C-Aglycone belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. 5C-Aglycone is considered to be a practically insoluble (in water) and relatively neutral molecule. 5C-Aglycone has been detected in multiple biofluids, such as urine and blood. Within the cell, 5C-aglycone is primarily located in the membrane (predicted from logP) and cytoplasm.
5C-aglycone is a member of 1,4-naphthoquinones.
5C-aglycone is a member of 1,4-naphthoquinones.
Brand Name:
Vulcanchem
CAS No.:
34927-45-2
VCID:
VC20852663
InChI:
InChI=1S/C16H16O4/c1-9(16(19)20)7-8-11-10(2)14(17)12-5-3-4-6-13(12)15(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,20)
SMILES:
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O
Molecular Formula:
C16H16O4
Molecular Weight:
272.29 g/mol
5C-aglycone
CAS No.: 34927-45-2
Cat. No.: VC20852663
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5C-Aglycone belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. 5C-Aglycone is considered to be a practically insoluble (in water) and relatively neutral molecule. 5C-Aglycone has been detected in multiple biofluids, such as urine and blood. Within the cell, 5C-aglycone is primarily located in the membrane (predicted from logP) and cytoplasm. 5C-aglycone is a member of 1,4-naphthoquinones. |
|---|---|
| CAS No. | 34927-45-2 |
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid |
| Standard InChI | InChI=1S/C16H16O4/c1-9(16(19)20)7-8-11-10(2)14(17)12-5-3-4-6-13(12)15(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
| Standard InChI Key | ALLYVKRLOHDVKI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O |
| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O |
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